REACTION_CXSMILES
|
[OH-].[K+].CC1C=CC(S([O:13][C:14]2[CH:19]=[C:18]([N+:20]([O-:22])=[O:21])[C:17]([F:23])=[CH:16][C:15]=2[Cl:24])(=O)=O)=CC=1[N+]([O-])=O>O.O1CCOCC1>[Cl:24][C:15]1[CH:16]=[C:17]([F:23])[C:18]([N+:20]([O-:22])=[O:21])=[CH:19][C:14]=1[OH:13] |f:0.1|
|
Name
|
|
Quantity
|
12.84 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
2-chloro-4-fluoro-5-nitrophenyl 4-methyl-3-nitrophenylsulfonate
|
Quantity
|
34 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=C(C=C1)S(=O)(=O)OC1=C(C=C(C(=C1)[N+](=O)[O-])F)Cl)[N+](=O)[O-]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
190 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
EXTRACTION
|
Details
|
The acidic solution was extracted with diethyl ether
|
Type
|
EXTRACTION
|
Details
|
The ether extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to leave a solid
|
Type
|
WASH
|
Details
|
The solid was washed with petroleum ether
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C(=C1)F)[N+](=O)[O-])O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.07 g | |
YIELD: CALCULATEDPERCENTYIELD | 81.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |